![molecular formula C22H24N2O2 B12603405 N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-18-4](/img/structure/B12603405.png)
N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-( [1,1’-Biphényl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe biphényle, un cycle cyclopentyle et une partie carboxamide pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-( [1,1’-Biphényl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide implique généralement plusieurs étapes, en commençant par la préparation du dérivé biphényle. Une méthode courante implique le couplage diazo des phénylhydrazones de benzaldéhyde para-substituées avec le [1,1’-biphényl]-4,4’-bis(chlorure de diazonium) . L’intermédiaire résultant est ensuite soumis à d’autres réactions pour introduire les groupes cyclopentyle et carboxamide pyrrolidine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse évolutives, telles que l’utilisation de réactions à haut rendement dans des conditions contrôlées. Le processus peut inclure l’utilisation de catalyseurs et de solvants spécifiques pour optimiser le rendement et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
N-( [1,1’-Biphényl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Le groupe biphényle peut subir des réactions de substitution électrophile, similaires aux dérivés du benzène.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther anhydre.
Substitution : Réactifs électrophile tels que les halogènes (Cl2, Br2) en présence d’un catalyseur acide de Lewis.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
N-( [1,1’-Biphényl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de matériaux de pointe et de procédés chimiques.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de N-( [1,1’-Biphényl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe biphényle peut faciliter la liaison à certains récepteurs ou enzymes, tandis que les parties cyclopentyle et carboxamide pyrrolidine contribuent à l’activité globale du composé. Des études détaillées sont nécessaires pour élucider les mécanismes et les voies moléculaires exacts impliqués .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminobiphényle : Un dérivé amine du biphényle, connu pour son utilisation dans la production de colorants et ses effets cancérigènes potentiels.
Unicité
N-( [1,1’-Biphényl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide est unique en raison de sa structure complexe, qui combine plusieurs groupes fonctionnels, ce qui en fait un composé polyvalent pour diverses applications. Sa combinaison spécifique de groupes biphényle, cyclopentyle et carboxamide pyrrolidine le distingue des dérivés du biphényle plus simples .
Propriétés
Numéro CAS |
913742-18-4 |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-cyclopentyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c25-21-14-18(15-24(21)20-11-4-5-12-20)22(26)23-19-10-6-9-17(13-19)16-7-2-1-3-8-16/h1-3,6-10,13,18,20H,4-5,11-12,14-15H2,(H,23,26) |
Clé InChI |
ATCIUNGKUBKZKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
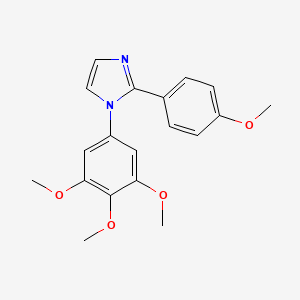

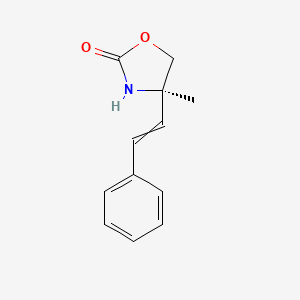
propanedinitrile](/img/structure/B12603344.png)
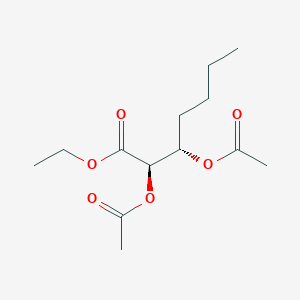
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

propanedinitrile](/img/structure/B12603381.png)
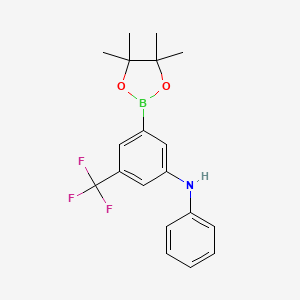
propanedinitrile](/img/structure/B12603389.png)
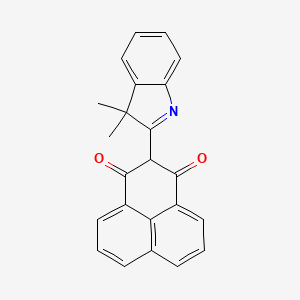
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)

